5-Oxopyrrolidin-3-yl (3,5-dichlorophenyl)carbamate
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Overview
Description
5-Oxopyrrolidin-3-yl (3,5-dichlorophenyl)carbamate is a chemical compound that belongs to the class of carbamate esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxopyrrolidin-3-yl (3,5-dichlorophenyl)carbamate typically involves the reaction of 5-oxopyrrolidine with 3,5-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is usually maintained at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
5-Oxopyrrolidin-3-yl (3,5-dichlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Oxopyrrolidin-3-yl (3,5-dichlorophenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Oxopyrrolidin-3-yl (3,5-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate
- ®-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate
Uniqueness
5-Oxopyrrolidin-3-yl (3,5-dichlorophenyl)carbamate is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical properties and potential biological activities compared to other similar compounds.
Properties
CAS No. |
88015-96-7 |
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Molecular Formula |
C11H10Cl2N2O3 |
Molecular Weight |
289.11 g/mol |
IUPAC Name |
(5-oxopyrrolidin-3-yl) N-(3,5-dichlorophenyl)carbamate |
InChI |
InChI=1S/C11H10Cl2N2O3/c12-6-1-7(13)3-8(2-6)15-11(17)18-9-4-10(16)14-5-9/h1-3,9H,4-5H2,(H,14,16)(H,15,17) |
InChI Key |
NMUDLCUABMEDIH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)OC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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